molecular formula C15H18O2 B1630869 Epicurzerenone CAS No. 20085-85-2

Epicurzerenone

Cat. No. B1630869
CAS RN: 20085-85-2
M. Wt: 230.3 g/mol
InChI Key: ZVMJXSJCBLRAPD-DZGCQCFKSA-N
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Description

Epicurzerenone is a chemical compound with the molecular formula C15H18O2 . It is a sesquiterpene known to eliminate reactive oxygen species and therefore, has antitumor properties .


Synthesis Analysis

Epicurzerenone has been synthesized by means of a combination of γ-ketoester synthesis and 3-methylfuran annulation, both of which utilize nitroolefins as synthons . In a study, in vitro elicitation of terpenes was carried out on microrhizomes of Curcuma caesia using salicylic acid and jasmonic acid at 25.0 µM and 50.0 µM each for 30 and 60 days .


Molecular Structure Analysis

The molecular weight of Epicurzerenone is 230.3022 . It is also available as a 2D Mol file .


Chemical Reactions Analysis

In the study mentioned above, salicylic acid at 25.0 µM level could elicit the highest accumulation of epicurzerenone (32.11%) compared to the other treatments, un-elicited culture (23.48%), and field-grown mother plant (12.43%) .

Scientific Research Applications

Antitumor Properties

Epicurzerenone, a sesquiterpene, has been identified to possess antitumor properties . It functions by eliminating reactive oxygen species (ROS), which are known to cause damage to cellular components and contribute to the development of cancer. Studies have shown that Epicurzerenone can induce apoptosis in human cancer cells through caspase-dependent pathways .

Production Enhancement via In Vitro Elicitation

In vitro elicitation techniques have been used to enhance the production of Epicurzerenone. By treating microrhizomes of Curcuma caesia with salicylic acid, researchers have successfully increased the accumulation of Epicurzerenone. This method could be pivotal for large-scale production of the compound for pharmaceutical use .

Oxidative Stress Reduction

Epicurzerenone’s ability to eliminate ROS makes it a valuable compound in reducing oxidative stress. This property is particularly beneficial in protecting against diseases that are exacerbated by oxidative damage, such as neurodegenerative disorders .

Quality Marker for Herbal Medicine

Epicurzerenone has been identified as a quality marker for vinegar-processed Curcuma zedoaria , which is used in the treatment of oxidative liver diseases. Its presence indicates the efficacy and quality of the herbal preparation .

Secondary Metabolite Production in Plants

Epicurzerenone is a secondary metabolite produced by plants as a defense mechanism. The elicitation process, which involves the application of small amounts of elicitors, can stimulate the biosynthetic pathways in plants, leading to enhanced production of Epicurzerenone and other secondary metabolites .

Biochemical Studies and Stress Response

Biochemical studies have revealed that treatment with elicitors like salicylic acid can induce significant stress in plant microrhizomes, leading to an increase in the production of secondary metabolites, including Epicurzerenone. This response includes alterations in protein, ascorbate, glutathione, and thiobarbituric acid reactive substances content, as well as the activity of enzymes like superoxide dismutase and ascorbate peroxidase .

Mechanism of Action

Target of Action

Epicurzerenone primarily targets reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a condition known as oxidative stress .

Mode of Action

Epicurzerenone interacts with its targets by eliminating reactive oxygen species . By doing so, it helps to maintain the balance of ROS within the cells, preventing oxidative stress and the potential damage it can cause .

Biochemical Pathways

Epicurzerenone affects the biochemical pathways related to the production and regulation of ROS. It has been observed that the presence of epicurzerenone leads to an increase in the content of protein, ascorbate, glutathione, and thiobarbituric acid reactive substances . Additionally, it influences the activity of superoxide dismutase, ascorbate peroxidase, and guaiacol peroxidase . These enzymes play a crucial role in the detoxification of reactive oxygen species, thereby protecting the cell from oxidative damage .

Pharmacokinetics

It’s known that the compound can be synthesized in vitro

Result of Action

The primary result of epicurzerenone’s action is the reduction of oxidative stress within cells . By eliminating reactive oxygen species, epicurzerenone helps to prevent cellular damage caused by oxidative stress . This property is particularly important in its known antitumor properties .

Action Environment

The action of epicurzerenone can be influenced by environmental factors. For instance, in vitro studies have shown that the use of elicitors like salicylic acid can enhance the production of epicurzerenone . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is produced or administered .

Safety and Hazards

When handling Epicurzerenone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(5R,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMJXSJCBLRAPD-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C(=O)[C@@H]([C@](C2)(C)C=C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.